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molecular formula C11H8FNO2 B8378092 2-Cyclopropylethynyl-1-fluoro-4-nitrobenzene

2-Cyclopropylethynyl-1-fluoro-4-nitrobenzene

Cat. No. B8378092
M. Wt: 205.18 g/mol
InChI Key: CKBYUNPOAHSGNG-UHFFFAOYSA-N
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Patent
US08853208B2

Procedure details

2-Bromo-1-fluoro-4-nitrobenzene and ethynylcyclopropane were reacted by method MA. The product with the molecular weight of 205.19 (C11H8FNO2) was obtained in this way; MS (ESI): 206 (M+H+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[F:11].[C:12]([CH:14]1[CH2:16][CH2:15]1)#[CH:13]>>[CH:14]1([C:12]#[C:13][C:2]2[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=2[F:11])[CH2:16][CH2:15]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=CC(=C1)[N+](=O)[O-])F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#C)C1CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product with the molecular weight of 205.19 (C11H8FNO2) was obtained in this way

Outcomes

Product
Name
Type
Smiles
C1(CC1)C#CC1=C(C=CC(=C1)[N+](=O)[O-])F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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